
4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-methyl-3-(2-phenyl-4-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the thiazole ring: This step might involve the cyclization of a thioamide with a halogenated ketone.
Acetylation: The final step could be the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the chromen-4-one core.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromen-4-one core and have similar biological activities.
Thiazole-containing compounds: These compounds share the thiazole ring and might have similar chemical reactivity.
Uniqueness
The unique combination of the chromen-4-one core and the thiazole ring in 2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-4H-chromen-7-yl acetate might confer unique biological activities or chemical reactivity compared to other compounds.
Propriétés
Numéro CAS |
51625-86-6 |
|---|---|
Formule moléculaire |
C21H15NO4S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
[2-methyl-4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C21H15NO4S/c1-12-19(17-11-27-21(22-17)14-6-4-3-5-7-14)20(24)16-9-8-15(26-13(2)23)10-18(16)25-12/h3-11H,1-2H3 |
Clé InChI |
KTOJBEXIDAUIRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CSC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
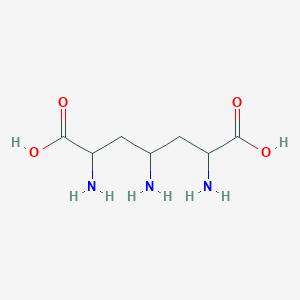
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)
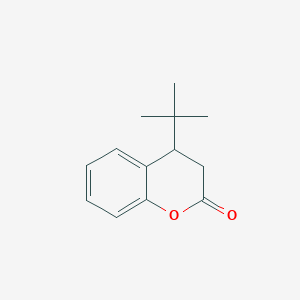
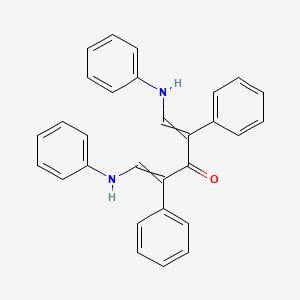
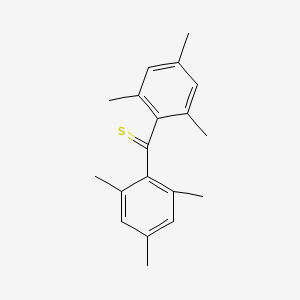
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
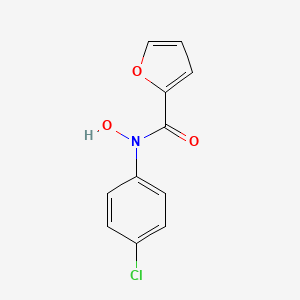

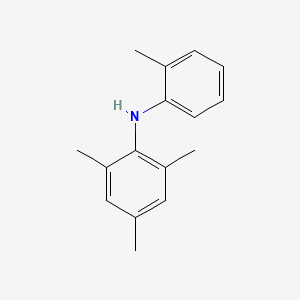
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
